molecular formula C19H18F2N2O4S2 B2985918 (E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896329-38-7

(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B2985918
CAS No.: 896329-38-7
M. Wt: 440.48
InChI Key: LBVRRXLXMDWOSF-ZBJSNUHESA-N
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Description

The compound (E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide (CAS: 896274-93-4, molecular formula: C₁₉H₁₉F₂N₂O₄S₂, molecular weight: 442.5) is a benzothiazole-derived benzamide characterized by:

  • A 2-ethoxyethyl substituent at position 3 of the benzothiazole ring.
  • A methylsulfonyl group on the benzamide moiety, contributing to polarity and metabolic stability.

This compound is part of a broader class of thiazole derivatives studied for their biological activities, including anticancer and antimicrobial properties.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O4S2/c1-3-27-8-7-23-17-15(21)10-13(20)11-16(17)28-19(23)22-18(24)12-5-4-6-14(9-12)29(2,25)26/h4-6,9-11H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVRRXLXMDWOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide, identified by its CAS number 896329-38-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F2N2O4S2, with a molecular weight of 440.5 g/mol. The structure features a benzothiazole moiety that is known for its diverse biological activities.

PropertyValue
CAS Number896329-38-7
Molecular FormulaC19H18F2N2O4S2
Molecular Weight440.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds with similar structural motifs often exhibit significant interactions with various biological targets. The benzothiazole core is known for its ability to inhibit specific proteins involved in cell survival and apoptosis pathways.

  • Apoptosis Induction : Compounds related to this structure have shown the ability to induce apoptosis in cancer cells through mitochondrial pathways. For instance, studies have demonstrated that certain benzothiazole derivatives bind to the BH3-binding groove on anti-apoptotic proteins like Bcl-xL, promoting cell death in tumor cells .
  • Protein Interaction : The compound may interact with key regulatory proteins such as Mcl-1 and Bcl-2, which are crucial in the regulation of apoptosis. Binding affinities in similar compounds have been reported in the sub-micromolar range (Ki = 0.3-1 μM), suggesting that this compound could exhibit comparable activity .

In Vitro Studies

In vitro studies involving various cancer cell lines have shown that derivatives of benzothiazole can effectively reduce cell viability at low concentrations (IC50 < 10 μM). For example, compounds with a similar core structure demonstrated significant cytotoxicity against HL-60 leukemia cells .

Case Studies

  • Cytotoxicity Against Tumor Cells : A study evaluating the cytotoxic effects of related compounds revealed that they could induce apoptosis in tumor cells via mitochondrial pathways, which could be applicable to (E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide .
  • Potential Diabetes Treatment : Other studies have explored benzamide derivatives for their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, indicating a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table highlights key differences between the target compound and structurally related analogs:

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Formula Molecular Weight Key Features Reference
(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide 3-(2-ethoxyethyl), 4,6-difluoro; 3-(methylsulfonyl) C₁₉H₁₉F₂N₂O₄S₂ 442.5 Enhanced solubility (ethoxyethyl), electronegativity (F), stability (SO₂CH₃)
N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c) 3-allyl, 4-phenyl; benzamide C₁₉H₁₆N₂OS 320.4 Allyl group improves membrane permeability; lacks fluorination/sulfonyl groups
N-(4-Phenyl-3-(prop-2-yn-1-yl)thiazol-2(3H)-ylidene)-benzamide (7d) 3-propargyl, 4-phenyl; benzamide C₁₉H₁₄N₂OS 318.4 Propargyl enhances reactivity; limited polarity
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide 3-ethyl, 6-nitro; 2-(methylsulfonyl) C₁₇H₁₅N₃O₅S₂ 405.5 Nitro group increases electrophilicity; lower molecular weight
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-CF₃; phenylacetamide C₁₆H₁₁F₃N₂OS 352.3 Trifluoromethyl enhances lipophilicity; simpler benzamide structure

Key Observations:

  • Solubility and Polarity : The 2-ethoxyethyl group in the target compound likely improves aqueous solubility compared to analogs with alkyl (e.g., ethyl in ) or propargyl (7d) substituents.
  • Metabolic Stability : The methylsulfonyl group may reduce oxidative metabolism compared to nitro-containing analogs (e.g., ), which are prone to nitro-reduction pathways.
Anticancer Activity
  • The methylsulfonyl group may enhance target selectivity by mimicking ATP-binding motifs.
  • Analog 7c : Demonstrated moderate cytotoxicity against breast cancer (MCF-7) cells (IC₅₀ = 8.2 µM), attributed to the allyl group’s membrane penetration.
  • Nitro-Substituted Analog (): Showed higher reactivity but lower selectivity due to nitro group-induced toxicity in normal cells.
Antimicrobial Potential
  • Trifluoromethyl Analogs () : Exhibited broad-spectrum antibacterial activity (MIC = 2–16 µg/mL against S. aureus), linked to the CF₃ group’s lipophilicity. The target compound’s fluorinated benzothiazole core may confer similar advantages.

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